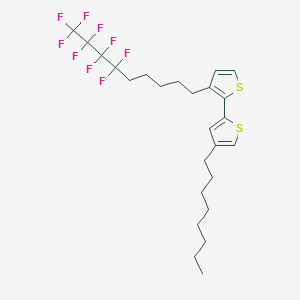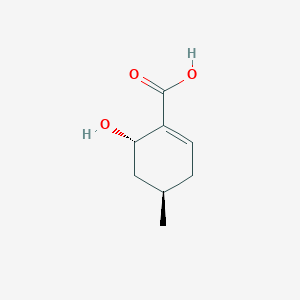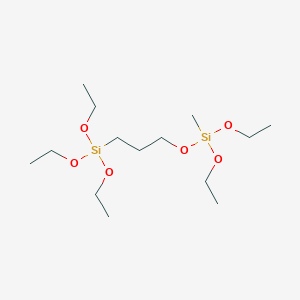
4,9,9-Triethoxy-4-methyl-3,5,10-trioxa-4,9-disiladodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9,9-Triethoxy-4-methyl-3,5,10-trioxa-4,9-disiladodecane is a complex organosilicon compound It is characterized by its unique structure, which includes three oxygen atoms and two silicon atoms within a twelve-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,9,9-Triethoxy-4-methyl-3,5,10-trioxa-4,9-disiladodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the ethoxy groups to hydroxyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
4,9,9-Triethoxy-4-methyl-3,5,10-trioxa-4,9-disiladodecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Mechanism of Action
The mechanism by which 4,9,9-Triethoxy-4-methyl-3,5,10-trioxa-4,9-disiladodecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon-oxygen bonds play a crucial role in its reactivity and stability. Pathways involved include the formation of hydrogen bonds and van der Waals interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4,7,10-Trioxa-1,13-tridecanediamine: Another organosilicon compound with similar structural features but different functional groups.
4,4,9-Triethoxy-9-methyl-3,10-dioxa-4,9-disiladodecane: Shares a similar backbone but differs in the position and type of substituents.
Uniqueness
4,9,9-Triethoxy-4-methyl-3,5,10-trioxa-4,9-disiladodecane is unique due to its specific arrangement of ethoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
918827-68-6 |
|---|---|
Molecular Formula |
C14H34O6Si2 |
Molecular Weight |
354.59 g/mol |
IUPAC Name |
diethoxy-methyl-(3-triethoxysilylpropoxy)silane |
InChI |
InChI=1S/C14H34O6Si2/c1-7-15-21(6,16-8-2)20-13-12-14-22(17-9-3,18-10-4)19-11-5/h7-14H2,1-6H3 |
InChI Key |
BUAYNNFNMULWSB-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(OCC)OCCC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


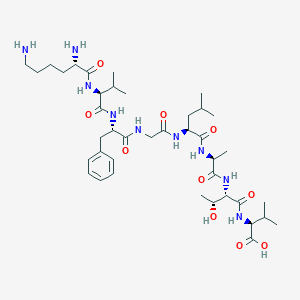
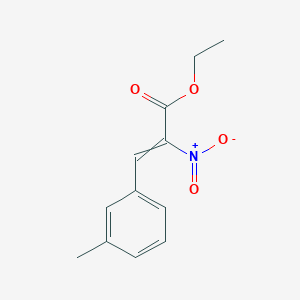
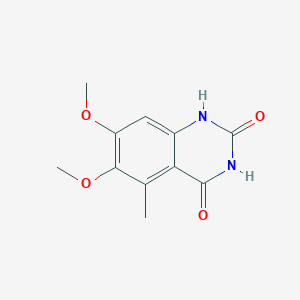
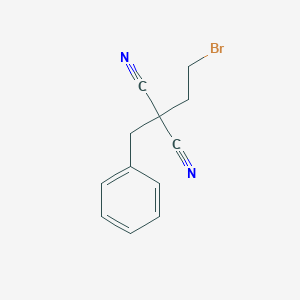
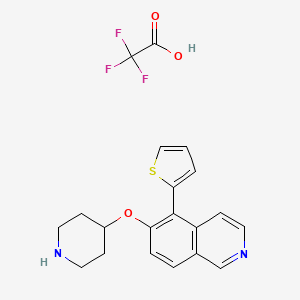
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)
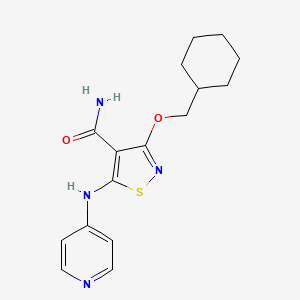
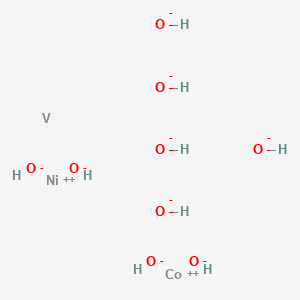
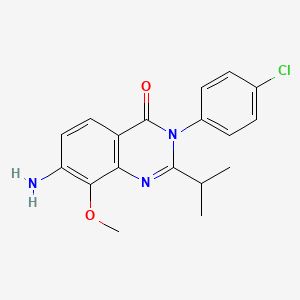
![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)-](/img/structure/B12611439.png)
